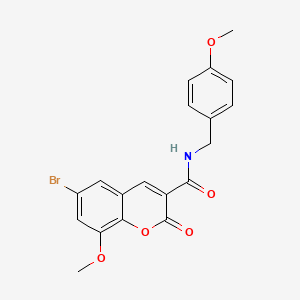![molecular formula C16H17F2NO B6114693 2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6114693.png)
2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol, also known as DF-MPHE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is a selective agonist for the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain modulation, reward, and addiction.
作用机制
2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol exerts its effects by binding to and activating the μ-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. Activation of the μ-opioid receptor leads to the inhibition of neurotransmitter release, primarily through the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This results in a reduction in neuronal excitability and the modulation of pain, reward, and addiction-related behaviors.
Biochemical and Physiological Effects:
2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol produces a range of biochemical and physiological effects, primarily through its activation of the μ-opioid receptor. These effects include analgesia, sedation, respiratory depression, and the modulation of reward and addiction-related behaviors. 2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol has been shown to be highly selective for the μ-opioid receptor, with minimal activity at other opioid receptors, such as the δ-opioid receptor and the κ-opioid receptor.
实验室实验的优点和局限性
2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol has several advantages as a tool for studying the μ-opioid receptor and its role in pain modulation, reward, and addiction. This compound is highly selective for the μ-opioid receptor, which allows for the specific targeting of this receptor in experimental settings. 2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol also produces robust and reproducible effects, which makes it a reliable tool for studying opioid receptor function.
However, there are also some limitations associated with the use of 2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol in lab experiments. One limitation is that this compound has a relatively short half-life, which can make it difficult to maintain stable levels of drug exposure over extended periods of time. Another limitation is that 2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol is a synthetic compound, which can make it more difficult to extrapolate findings to natural systems.
未来方向
There are several potential future directions for research on 2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol. One area of interest is the development of new analogs and derivatives of this compound that may have improved pharmacological properties, such as longer half-lives or increased selectivity for the μ-opioid receptor. Another area of interest is the investigation of the neural circuits and molecular mechanisms that underlie the effects of 2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol on pain, reward, and addiction-related behaviors. Finally, the potential clinical applications of 2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol as an analgesic or anti-addiction agent could also be explored in future research.
合成方法
2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol can be synthesized using a multistep process that involves the reaction of 2,6-difluorobenzyl bromide with methylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting secondary amine with phenylacetaldehyde in the presence of sodium cyanoborohydride. The purity and yield of the product can be improved using various purification techniques, such as column chromatography and recrystallization.
科学研究应用
2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol has been extensively studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, this compound has been explored as a potential analgesic agent due to its selective agonism for the μ-opioid receptor. 2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of opioids and cocaine in animal models.
In neuroscience, 2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol has been used as a tool to study the role of the μ-opioid receptor in pain modulation, reward, and addiction. This compound has been shown to produce analgesia in animal models of acute and chronic pain, and to reduce the reinforcing effects of drugs of abuse. 2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol has also been used to investigate the neural circuits involved in pain and reward processing, and to elucidate the mechanisms underlying the development of drug addiction.
属性
IUPAC Name |
2-[(2,6-difluorophenyl)methyl-methylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO/c1-19(10-13-14(17)8-5-9-15(13)18)11-16(20)12-6-3-2-4-7-12/h2-9,16,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXIZBXBZORXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC=C1F)F)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6114614.png)
![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B6114617.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(3-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6114622.png)
![methyl 5-[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6114627.png)
![methyl 4-(5-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6114629.png)
![2-[4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6114640.png)
![1-(1H-benzimidazol-1-yl)-3-(bicyclo[2.2.1]hept-2-ylmethoxy)-2-propanol hydrochloride](/img/structure/B6114642.png)


![ethyl 1-[2-hydroxy-3-(isopropylamino)propyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B6114653.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6114661.png)
![2-[1-cyclopentyl-4-(3-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6114662.png)
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6114669.png)
![N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B6114695.png)